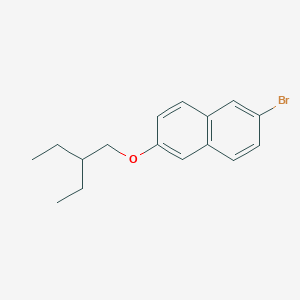

2-Bromo-6-(2-ethylbutoxy)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mechanisms of Dioxin Formation

Research on brominated hydrocarbons, such as brominated naphthalenes, reveals their significance in understanding the formation of brominated dioxins during the thermal degradation processes, such as incineration or accidental fires. The study by Evans and Dellinger (2003) explored the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, highlighting the potential for forming hazardous combustion byproducts, including brominated dioxins, from materials containing brominated hydrocarbons (Evans & Dellinger, 2003).

Synthesis and Properties of Liquid Crystalline Materials

The synthesis and properties of novel liquid crystalline materials bearing naphthyl and bromoethynyl groups were investigated by Guan et al. (2009), demonstrating the potential of brominated naphthalene derivatives in developing materials with high optical birefringence. This research underscores the role of brominated naphthalenes in creating advanced materials for optical applications (Guan et al., 2009).

Environmental and Adsorption Studies

A study on hypercrosslinked polymeric adsorbents modified by phenolic hydroxyl groups of 2-naphthol with bromoethane as a crosslinking agent by Yuan et al. (2008) points to the environmental applications of brominated naphthalene derivatives in pollutant adsorption and removal. This research highlights the effectiveness of such compounds in selective adsorption processes, indicating their utility in environmental remediation (Yuan et al., 2008).

Organometallic Synthesis and Molecular Structure

Research on organometallic synthesis and the molecular structure of bromo-substituted naphthalene derivatives, as discussed by Pozharskii et al. (2003), offers insights into the chemical properties and reactivity of such compounds. This study contributes to the understanding of the influence of the "buttressing effect" on the basicity of naphthalene derivatives, showcasing their importance in synthetic chemistry (Pozharskii et al., 2003).

Propriétés

IUPAC Name |

2-bromo-6-(2-ethylbutoxy)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c1-3-12(4-2)11-18-16-8-6-13-9-15(17)7-5-14(13)10-16/h5-10,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVXSYNFFNRFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC1=CC2=C(C=C1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(2-ethylbutoxy)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2720977.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720978.png)

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2720985.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)